1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl-

Description

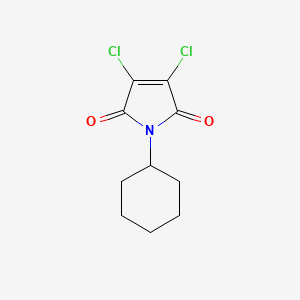

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is a halogenated maleimide derivative characterized by a pyrrole-2,5-dione core substituted with chlorine atoms at the 3- and 4-positions and a cyclohexyl group at the 1-position. This structural motif imparts unique physicochemical properties, including enhanced electrophilicity due to electron-withdrawing chlorine substituents and steric bulk from the cyclohexyl group. Such compounds are often explored for applications in agrochemicals, pharmaceuticals, and materials science . For example, structurally related dichlorinated pyrrole-diones, such as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide), are known pesticidal agents . The cyclohexyl substituent in the target compound may influence solubility and bioactivity by altering lipophilicity and steric interactions with biological targets.

Structure

3D Structure

Properties

CAS No. |

50343-26-5 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

3,4-dichloro-1-cyclohexylpyrrole-2,5-dione |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

FPZYIQNQKGJNMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Dichloromaleic Anhydride with Cyclohexylamine

The most direct route to 3,4-dichloro-1-cyclohexyl-1H-pyrrole-2,5-dione involves the reaction of 3,4-dichloromaleic anhydride with cyclohexylamine in glacial acetic acid. This one-pot method proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization under thermal conditions.

Procedure :

-

3,4-Dichloromaleic anhydride (16.7 g, 0.1 mol) is dissolved in glacial acetic acid (50 mL) at 100°C.

-

A solution of cyclohexylamine (9.9 g, 0.1 mol) in acetic acid (50 mL) is added dropwise with stirring.

-

The mixture is heated to 118°C for 20 minutes, facilitating imide ring closure.

-

Cooling the reaction mixture precipitates the crude product, which is recrystallized from methanol to yield pale brown crystals (33% yield, m.p. 143°C).

Mechanistic Insights :

-

The reaction proceeds through initial formation of N-cyclohexyl dichloromaleamic acid , which undergoes intramolecular cyclodehydration under acidic conditions.

-

Acetic acid acts as both solvent and catalyst, protonating the anhydride to enhance electrophilicity.

Optimization Considerations :

Cyclization of N-Cyclohexyl Dichloromaleamic Acid

An alternative approach involves isolating N-cyclohexyl dichloromaleamic acid as an intermediate before cyclization.

Procedure :

-

Dichloromaleic anhydride reacts with cyclohexylamine in toluene at 80°C to form the maleamic acid.

-

The intermediate is treated with sulfuric acid (2.0 mL) in toluene at 90–110°C for 3 hours, eliminating water to form the imide.

-

The product is purified via aqueous workup and recrystallization (76.4% yield).

Advantages :

-

Isolation of the maleamic acid allows for quality control prior to cyclization.

-

Higher yields compared to direct methods under optimized conditions.

Limitations :

Comparative Analysis of Synthetic Routes

Key Observations :

-

The maleamic acid route offers superior yields due to controlled cyclization conditions.

-

Direct condensation is preferable for rapid synthesis despite moderate yields.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar 1H-pyrrole-2,5-dione core, with bond lengths and angles consistent with related maleimides:

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 4.3 (m, 1H, N–CH), 6.8 (s, 2H, C=C–Cl₂).

-

IR (KBr): ν 1780 cm⁻¹ (C=O), 1710 cm⁻¹ (imide C–N), 690 cm⁻¹ (C–Cl).

Reaction By-Products and Mitigation Strategies

Common by-products include:

-

Acyclic Amides : Formed at suboptimal temperatures or stoichiometric imbalances.

-

Triazole Derivatives : Result from competing cyclization pathways in the presence of amidrazones.

Mitigation :

Applications and Derivative Synthesis

3,4-Dichloro-1-cyclohexyl-1H-pyrrole-2,5-dione serves as a precursor for:

-

Polymer Crosslinkers : Dichlorinated maleimides enhance thermal stability in epoxy resins.

-

Bioconjugation Reagents : React with cysteine residues via thiol-Michael addition, forming stable succinimide linkages.

Derivative Synthesis Example :

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules through various synthetic routes. The compound's reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in materials science and pharmaceuticals.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor . Its structure allows it to interact with specific enzymes, inhibiting their activity and potentially leading to therapeutic applications. Studies indicate that its derivatives may exhibit significant biological activity against various targets.

Medicine

The medicinal properties of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- are under exploration, particularly its anti-inflammatory and antimicrobial activities. For instance, derivatives of this compound have shown promise as lead compounds for drug development aimed at treating inflammatory diseases and infections .

Case Study:

A derivative of 4-amino-3-chloro-1H-pyrrole-2,5-dione demonstrated the ability to inhibit growth in cancer cell lines through its interaction with ATP-binding domains of growth factor receptors . This highlights the potential for developing targeted therapies based on the structural framework of this compound.

Industry

In industrial applications, 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is utilized in the production of polymers and advanced materials. Its stability and reactivity make it suitable for coatings and adhesives. The compound's unique properties allow it to enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Key Observations:

- Chlorine Substitution : Dichloro substitution at 3,4-positions (as in the target compound and fluoroimide) enhances electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes in pests or pathogens) .

- Aromatic vs. Aliphatic Substituents: Fluorophenyl (fluoroimide) and cyclohexyl groups impart distinct solubility profiles.

- Extended Conjugation : Azo-linked derivatives (e.g., from ) exhibit corrosion inhibition due to planar, conjugated structures that adsorb onto metal surfaces via π-electron interactions .

Hydrogen Bonding and Crystallography

The hydrogen-bonding patterns of pyrrole-diones influence their crystallization and stability. For instance, derivatives with hydroxy or methoxy groups (e.g., 5-(3-hydroxy-1,4-dioxo-naphthalen-2-yl) analogs in ) form intricate hydrogen-bond networks, affecting solubility and solid-state packing . In contrast, the target compound’s non-polar cyclohexyl group may reduce hydrogen-bonding capacity, favoring hydrophobic interactions in biological systems .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by various research findings and case studies.

- Molecular Formula: C10H11Cl2NO2

- Molecular Weight: 248.10 g/mol

- CAS Number: 50343-26-5

- IUPAC Name: 3,4-dichloro-1-cyclohexylpyrrole-2,5-dione

Synthesis

The compound can be synthesized through the reaction of 3,4-dichloromaleic anhydride with cyclohexylamine under reflux conditions in a suitable solvent like toluene. This method allows for the efficient formation of the pyrrole ring structure, which is crucial for its biological activity.

The biological activity of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- primarily involves its role as an enzyme inhibitor. The compound interacts with specific enzymes by binding to their active sites, which can inhibit substrate access and subsequently alter metabolic pathways. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial activities .

Anticancer Properties

Research indicates that derivatives of 1H-Pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines:

- In vitro Studies : A study demonstrated that chalcone-imide derivatives synthesized from this compound showed enhanced activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells compared to doxorubicin .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Chalcone-Imide Derivative | HepG-2 | <10 |

| Chalcone-Imide Derivative | MCF-7 | <5 |

Enzyme Inhibition

The compound has been shown to inhibit tyrosine kinase activity, which is pivotal in cancer progression. The interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 suggests its potential as a targeted therapy for tumors associated with these pathways .

Case Studies

-

Study on Antiproliferative Effects :

- Researchers synthesized a series of derivatives based on 1H-Pyrrole-2,5-dione and evaluated their effects on various cancer cell lines using the MTT assay.

- Results indicated that modifications to the side groups significantly influenced biological activity, with some compounds demonstrating IC50 values in the nanomolar range against colon cancer cell lines .

- Mechanistic Insights :

Q & A

Q. What are the established synthetic routes for 3,4-dichloro-1-cyclohexyl-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of maleimide derivatives. For example, details the preparation of a structurally analogous compound (3,4-dichloro-1-((4E)-4-hexenyl)-1H-pyrrole-2,5-dione) by reacting substituted maleimides with alkoxy precursors under anhydrous conditions. Key factors include:

-

Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation.

-

Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the cyclohexyl group.

-

Catalyst : Lewis acids like BF₃·Et₂O may improve regioselectivity .

-

Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product in >85% purity .

- Data Table : Comparison of Synthetic Methods

| Precursor | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3,4-Dichloromaleimide | DMF, 70°C, 12h | 72 | 89 | |

| Cyclohexylamine derivative | THF, BF₃·Et₂O, 60°C | 68 | 92 |

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclohexyl group exhibits characteristic signals:

- ¹H NMR: Multiplets at δ 1.2–2.1 ppm (cyclohexyl CH₂) and a singlet at δ 4.3–4.5 ppm (N–CH).

- ¹³C NMR: Carbonyl carbons (C=O) appear at δ 170–175 ppm, while dichloro-substituted carbons resonate at δ 120–125 ppm .

- FTIR : Strong absorptions at 1750 cm⁻¹ (C=O stretching) and 650–750 cm⁻¹ (C–Cl vibrations) confirm functional groups .

- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₀H₁₀Cl₂NO₂: 263.01 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dichlorinated pyrrole-dione core in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms activate the maleimide core toward nucleophilic aromatic substitution (SNAr). highlights that substituents like cyclohexyl groups alter steric and electronic environments:

- Electronic Effects : Chlorine atoms increase electrophilicity at C-3 and C-4, facilitating attack by nucleophiles (e.g., amines, thiols).

- Steric Hindrance : The bulky cyclohexyl group at N-1 reduces reactivity at adjacent positions, directing substitutions to C-3/C-4 .

- Kinetic Studies : Monitoring reactions via HPLC-MS under varying pH (7–10) reveals optimal SNAr rates in basic conditions .

Q. How does the cyclohexyl substituent influence crystallographic packing and intermolecular interactions?

-

Packing Motifs : The cyclohexyl group adopts a chair conformation, creating van der Waals interactions with adjacent molecules.

-

Hydrogen Bonding : Despite lacking H-bond donors, Cl···O interactions (3.0–3.2 Å) stabilize the lattice .

-

Twinning Analysis : High-resolution data (d-spacing <1.0 Å) may require SHELXL for refining twinned crystals, common in chlorinated compounds .

- Data Table : Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Volume | 850 ų | |

| R-factor (Final) | <0.05 |

Q. What contradictions exist in reported biological activities of structurally similar dichlorinated pyrrole-diones, and how can they be resolved?

- Methodological Answer : notes fluoroimide (a related compound) as a fungicide, while suggests chlorinated analogs have low antimicrobial potency. To resolve contradictions:

- Structure-Activity Relationship (SAR) : Compare substituent effects using in vitro assays (e.g., MIC against C. albicans).

- Metabolic Stability : Assess cytochrome P450-mediated degradation via LC-MS/MS to differentiate intrinsic vs. metabolic activity .

- Data Normalization : Control for lipophilicity (logP) using HPLC-measured partition coefficients .

Methodological Considerations for Data Contradictions

- Conflicting Substituent Effects : reports enhanced stability with pentafluorophenyl groups, whereas cyclohexyl analogs (this compound) show lower thermal stability (TGA data). Resolve via DFT calculations to map electronic contributions .

- Synthetic Yield Variability : Differences in precursor purity (e.g., vs. 7) necessitate standardized QC protocols (HPLC-UV at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.